molecular formula C10H13Br B3431087 1-Bromo-4-(sec-butyl)benzene CAS No. 88497-56-7

1-Bromo-4-(sec-butyl)benzene

Cat. No.: B3431087
CAS No.: 88497-56-7
M. Wt: 213.11 g/mol
InChI Key: DGZQEAKNZXNTNL-UHFFFAOYSA-N
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Description

1-Bromo-4-(sec-butyl)benzene is an organic compound classified as an aromatic halide. It consists of a benzene ring substituted with a bromine atom at the first position and a sec-butyl group at the fourth position. This compound is of interest due to its unique structural properties and its applications in various fields of scientific research and industry.

Scientific Research Applications

1-Bromo-4-(sec-butyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Medicine: It serves as a building block in the synthesis of potential therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

Target of Action

The primary target of 1-Bromo-4-(sec-butyl)benzene is the benzene ring. The benzene ring is a key component in many organic compounds and plays a crucial role in various chemical reactions .

Mode of Action

This compound interacts with its targets through a series of chemical reactions. The bromine atom in the compound can participate in electrophilic aromatic substitution reactions . In these reactions, the electrophile (bromine) forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then undergoes further reactions, leading to the formation of the final product .

Biochemical Pathways

The compound affects several biochemical pathways. For instance, it can participate in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .

Result of Action

The result of the compound’s action at the molecular level is the formation of new bonds and the generation of new compounds. For example, in the Suzuki–Miyaura coupling reaction, the compound contributes to the formation of a new carbon–carbon bond .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature and the type of solvent used can affect the rate and outcome of its reactions . Additionally, the presence of other substances, such as catalysts or inhibitors, can also impact the compound’s reactivity .

Safety and Hazards

While specific safety and hazard information for 1-Bromo-4-(sec-butyl)benzene was not found, general safety measures for handling similar compounds include wearing protective gloves, clothing, and eye protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray . It’s also recommended to use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(sec-butyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(sec-butyl)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(sec-butyl)benzene undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction reactions to remove the bromine atom.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.

Major Products:

    Substitution Reactions: Products include 4-(sec-butyl)phenol, 4-(sec-butyl)benzonitrile, and 4-(sec-butyl)aniline.

    Oxidation Reactions: Products include 4-(sec-butyl)benzaldehyde and 4-(sec-butyl)benzoic acid.

    Reduction Reactions: The major product is 4-(sec-butyl)benzene.

Comparison with Similar Compounds

  • 1-Bromo-4-tert-butylbenzene
  • 1-Bromo-4-isobutylbenzene
  • 1-Bromo-4-n-butylbenzene

Comparison: 1-Bromo-4-(sec-butyl)benzene is unique due to the presence of the sec-butyl group, which imparts different steric and electronic properties compared to other butyl-substituted benzene derivatives. This uniqueness can affect the compound’s reactivity, selectivity, and applications in various chemical processes.

Properties

IUPAC Name

1-bromo-4-butan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13Br/c1-3-8(2)9-4-6-10(11)7-5-9/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZQEAKNZXNTNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70959995
Record name 1-Bromo-4-(butan-2-yl)benzene
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Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39220-69-4, 88497-56-7
Record name 1-Bromo-4-(1-methylpropyl)benzene
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Record name 1-Bromo-4-(sec-butyl)benzene
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Record name Benzene, ethenyl-, homopolymer, brominated
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Record name 1-Bromo-4-(butan-2-yl)benzene
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Record name 1-bromo-4-(1-methylpropyl)benzene
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Record name Benzene, ethenyl-, homopolymer, brominated
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Record name 1-BROMO-4-(SEC-BUTYL)BENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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